

Commercial Availability and Technical Profile of 6-Bromo-3-cyano-4-azaindole

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Compound of Interest

Compound Name: 6-Bromo-1*H*-pyrrolo[3,2-*b*]pyridine-3-carbonitrile

Cat. No.: B597896

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyano-4-azaindole, systematically known as **6-Bromo-1*H*-pyrrolo[3,2-*b*]pyridine-3-carbonitrile**, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, the 4-azaindole core, is recognized as a privileged scaffold in the development of kinase inhibitors. Azaindoles are bioisosteres of indoles and purines, and the nitrogen atom in the pyridine ring can enhance hydrogen bonding capabilities and improve physicochemical properties, making them attractive candidates for targeting ATP-binding sites of kinases.^{[1][2][3]} This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic approaches, and potential biological applications of 6-Bromo-3-cyano-4-azaindole.

Commercial Availability

6-Bromo-3-cyano-4-azaindole is available from several chemical suppliers, typically synthesized for research and development purposes. The compound is most commonly identified by its CAS Number: 1260386-78-4. Below is a summary of its availability from select vendors.

Supplier	Catalog Number	Purity	Quantity
BLD Pharmatech	BD217091	97%	100 mg, 250 mg, 1 g
Hölzel Diagnostika	BLDP-BD217091-1g	97%	100 mg, 250 mg, 1 g
Shanghai Amole Chemical	AC-59691	>95%	100 mg, 250 mg, 1 g, 5 g

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 6-Bromo-3-cyano-4-azaindole is provided below.

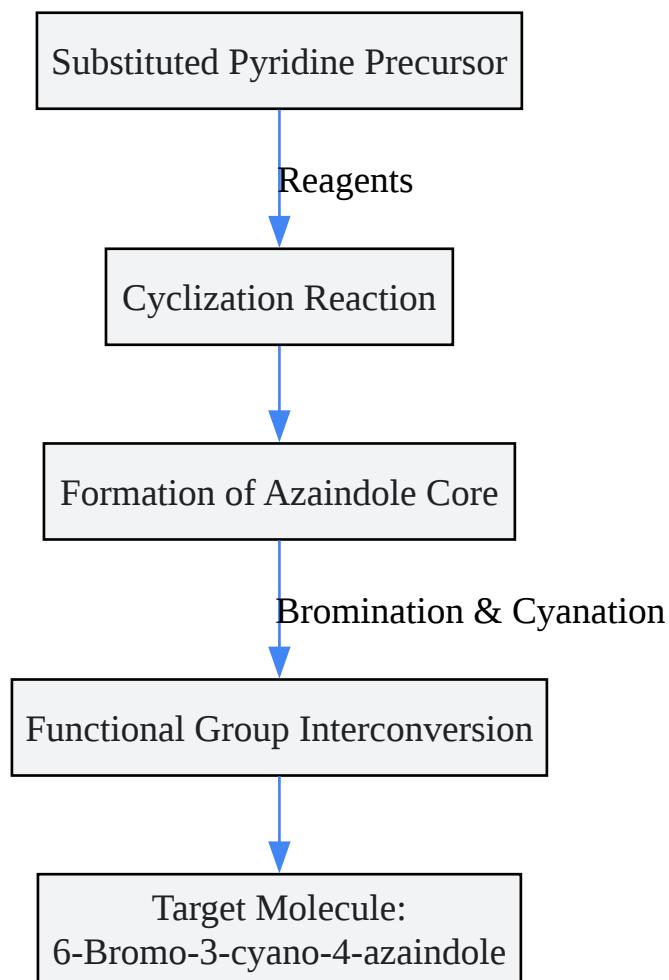
Property	Value	Reference
Systematic Name	6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile	N/A
CAS Number	1260386-78-4	N/A
Molecular Formula	C ₈ H ₄ BrN ₃	N/A
Molecular Weight	222.04 g/mol	N/A
Appearance	Solid	[4]
Purity	Typically ≥97%	N/A
Hazard Statements	H302 (Harmful if swallowed)	N/A
Precautionary Statements	P261, P280, P305+P351+P338	[4]

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-3-cyano-4-azaindole is not readily available in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of related azaindole derivatives. A plausible approach involves the construction of the pyrrolo[3,2-b]pyridine core followed by functionalization. One potential

synthetic route could start from a substituted pyridine precursor, such as 3-amino-4-picoline, which can undergo condensation with a suitable reagent to form the fused pyrrole ring.

A generalized synthetic workflow for related 6-azaindoles is depicted below. This often involves a multi-step process including cyclization and subsequent functional group manipulations.



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Generalized synthetic workflow for 6-Bromo-3-cyano-4-azaindole.

Potential Biological Applications and Experimental Protocols

The 4-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. [1][2] Derivatives of this scaffold have been investigated as inhibitors of various kinases,

including c-Met and Fibroblast Growth Factor Receptor (FGFR), which are implicated in cancer cell proliferation, survival, and angiogenesis.[5][6][7]

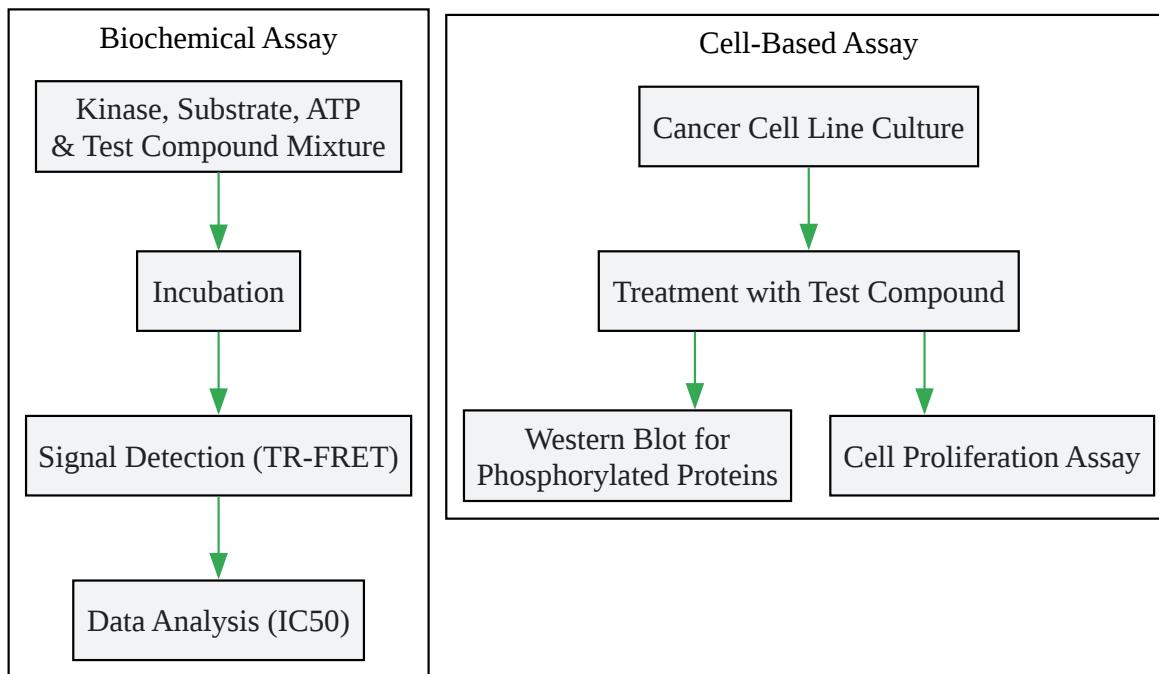
Kinase Inhibition Assays

The inhibitory activity of 6-Bromo-3-cyano-4-azaindole against specific kinases can be evaluated using various biochemical and cellular assays. A common method is the LanthaScreen™ TR-FRET kinase inhibition assay.

Experimental Protocol: LanthaScreen™ TR-FRET Kinase Inhibition Assay

- Reagent Preparation:
 - Prepare a series of dilutions of 6-Bromo-3-cyano-4-azaindole in the appropriate assay buffer.
 - Prepare a solution containing the target kinase (e.g., c-Met or FGFR), a fluorescently labeled substrate, and ATP at a concentration close to its K_m value.
- Assay Procedure:
 - In a 384-well plate, add the serially diluted test compound.
 - Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.
- Incubation:
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.
- Signal Detection:
 - Stop the reaction and measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The amount of product formed is proportional to the FRET signal.
- Data Analysis:
 - Calculate the percentage of inhibition relative to a control without the inhibitor.

- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

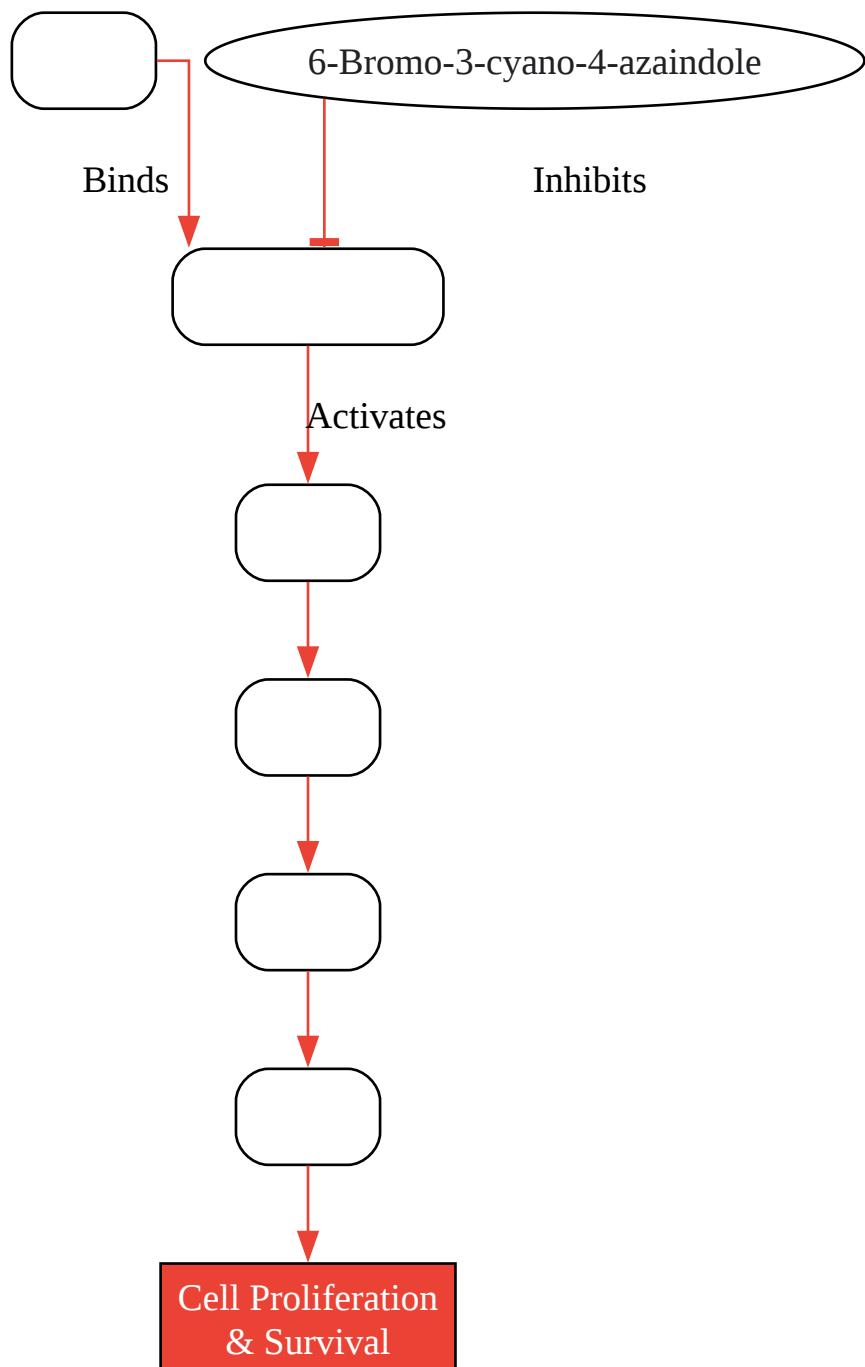


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General experimental workflow for kinase inhibitor evaluation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway is a critical regulator of cell growth and motility. Its aberrant activation is a hallmark of many cancers. 4-Azaindole derivatives have been designed to inhibit c-Met kinase activity, thereby blocking downstream signaling.

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